(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound with the Chemical Abstracts Service number 2035001-61-5. This compound features a unique structural arrangement, incorporating a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to a methylstyryl substituent. The molecular formula for this compound is , and it has a molecular weight of 345.4 g/mol .
This compound falls under the category of sulfonyl pyrrolidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonyl group is significant as it enhances the compound's reactivity and interaction with biological targets.
The synthesis of (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reactions are typically performed under controlled conditions to optimize yields. Common solvents include dichloromethane or dimethylformamide, and temperatures are maintained between room temperature and reflux conditions depending on the reactivity of the substrates used.
The molecular structure of (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine can be represented as follows:
The compound features:
The compound's molecular weight is 345.4 g/mol, while specific density, boiling point, and melting point data are currently not available .
(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the sulfonyl group, which makes adjacent carbon atoms more electrophilic.
The mechanism of action for (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine likely involves interactions with biological targets through hydrogen bonding and π-π stacking facilitated by its aromatic structures.
While detailed physical properties such as boiling point and melting point are not available, the presence of multiple functional groups suggests moderate solubility in polar solvents due to hydrogen bonding capabilities.
The chemical properties are characterized by:
(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has potential applications in various scientific fields:
The synthesis of (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine follows a convergent multi-step strategy, with sulfonamide bond formation serving as the pivotal coupling step. Initial synthesis involves preparing the trans-configured pyrrolidine scaffold bearing a nucleophilic amine group at the N1 position. This intermediate reacts with (E)-4-methylstyryl sulfonyl chloride under Schotten-Baumann conditions, employing a biphasic solvent system (dichloromethane/water) with sodium carbonate as a base at 0–5°C. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, generating the sulfonamide linkage with high regioselectivity [1].
Critical optimization studies revealed that electron-donating methyl substituents on the styryl moiety enhance sulfonyl chloride electrophilicity, improving coupling yields to 85–92% compared to unsubstituted styryl analogs (70–75%). Anhydrous tetrahydrofuran as an alternative solvent reduces hydrolysis byproducts but requires strict temperature control (<10°C) to prevent epimerization of the pyrrolidine chiral center. Post-reaction, the crude sulfonamide intermediate is isolated via aqueous workup and used directly in subsequent functionalization steps without racemization [1].
Table 1: Optimization of Sulfonamide Coupling Reaction Conditions
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | DCM/H₂O | 0–5 | 2.5 | 92 |
| Triethylamine | THF | 0–10 | 1.5 | 88 |
| Pyridine | DCM | 25 | 4.0 | 76 |
| NaOH (aq.) | Toluene/H₂O | 0–5 | 3.0 | 81 |
The pyrazine coupling step involves nucleophilic aromatic substitution (SNAr) between the sulfonylated pyrrolidine’s C3-hydroxy group and 2-chloropyrazine. This reaction requires activation via Lewis acid catalysis due to the moderate electrophilicity of chloropyrazine. Early synthetic routes employed stoichiometric potassium carbonate in dimethylformamide at 80°C, yielding only 45–55% of the desired ether. Optimization replaced this with catalytic zinc triflate (5–10 mol%), which coordinates with the pyrazine nitrogen, enhancing ring electrophilicity and facilitating alkoxide attack [1] [9].
Key mechanistic studies confirm that the in situ generation of the pyrrolidinyl alkoxide using sodium hydride precedes catalyst addition. Under optimized conditions (zinc triflate, 5 mol%; tetrahydrofuran, 65°C; 8 hours), coupling efficiency reaches 89% with complete retention of stereochemistry. Alternative catalysts like copper(I) iodide were evaluated but resulted in partial reduction of the vinyl sulfone moiety. The catalytic approach minimizes oligomerization side products observed under basic conditions and enables gram-scale production with consistent yields [9].
Table 2: Catalyst Screening for Pyrazine-O-Pyrrolidine Bond Formation
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| None (K₂CO₃) | 100 | DMF | 80 | 55 |
| Zinc triflate | 5 | THF | 65 | 89 |
| Copper(I) iodide | 10 | Dioxane | 90 | 68 |
| Boron trifluoride | 15 | Toluene | 110 | 72 |
Stereocontrol at the pyrrolidine C3 position is essential for the biological activity of the target compound. Three enantioselective strategies have been developed: chiral pool derivatization, asymmetric hydrogenation, and C(sp³)-H activation. The chiral pool approach utilizes trans-4-hydroxy-L-proline as a starting material, where the C4 hydroxy group is protected as a benzyl ether (using benzyl bromide/silver oxide), and the C2 carboxylic acid is esterified. Subsequent N-deprotection generates the key pyrrolidinyl amine precursor with >99% ee [1].
For flexible scalability, a catalytic asymmetric synthesis was achieved via iridium-catalyzed hydrogenation of a prochiral enamide intermediate. Using [Ir(cod)Cl]₂ with (R)-Segphos ligand, enantioselectivities of 94–96% ee were obtained under 50 psi H₂ pressure. The most innovative method employs palladium-catalyzed C(sp³)-H arylation of proline derivatives with aryl iodides. With N-protected proline ethyl ester and 4-iodotoluene, Pd(OAc)₂/chiral quinoline ligand systems achieve C3-arylation with 92% ee and 78% yield. This one-step strategy bypasses multi-step functionalization, significantly streamlining the synthesis of enantiopure pyrrolidine precursors [1] [2].
Enantioselective Route Selection Criteria:
Final purification of (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine presents challenges due to its polar sulfonamide/nitrogen-rich heterocyclic structure and sensitivity to thermal decomposition. Chromatographic isolation on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the product from unreacted pyrazine and styryl sulfone byproducts. However, this method risks decomposition during extended column runs and yields product with 95–97% purity [1].
Recrystallization optimization identified ethyl acetate/n-heptane as optimal solvents. The crude compound is dissolved in minimal ethyl acetate at 60°C, followed by gradual addition of heptane until cloud point. Slow cooling to −20°C affords needle-like crystals with 99.5% purity by HPLC. This process eliminates residual palladium catalysts from C-H activation steps more effectively than chromatography. Hybrid approaches employ flash chromatography for initial purification followed by recrystallization for analytical-grade material, achieving purities >99.9% for pharmacological evaluation [1].
Comparative Purification Performance:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2